2-Iodo-1,4-benzoquinone
Overview
Description
2-Iodo-1,4-benzoquinone is a derivative of benzoquinone, characterized by the substitution of an iodine atom at the second position of the quinone ring. Quinones, including this compound, are a class of organic compounds that play significant roles in various biological and chemical processes due to their redox properties and ability to participate in electron transfer reactions .
Mechanism of Action
Target of Action
2-Iodo-1,4-benzoquinone, a derivative of 1,4-benzoquinone, primarily targets cellular reductases . These enzymes, including microsomal NADPH cytochrome P450 reductase (P450R), microsomal NADH cytochrome b5 reductase (b5R), and mitochondrial NADH ubiquinone oxidoreductase, play a crucial role in the electron transport chain .
Mode of Action
The compound interacts with its targets through redox reactions. Quinones, including this compound, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They can undergo one or two electron reduction by cellular reductases, leading to the corresponding semiquinones or hydroquinones .
Biochemical Pathways
The redox reactions involving this compound affect various biochemical pathways. As electron carriers, quinones play a role in photosynthesis . The one-electron reduction of quinones can be catalyzed by a number of enzymes, influencing the electron transport chain and ATP production .
Pharmacokinetics
Quinones, in general, are known to exhibit nucleophilic reactivity under certain conditions . This suggests that they may have good bioavailability and can interact effectively with their targets in the body.
Result of Action
The interaction of this compound with its targets results in the formation of semiquinones or hydroquinones . These products can stimulate oxidative stress or effect alkylation of cellular nucleophiles . This can lead to cytotoxic effects, making quinones potential anti-tumor, anti-malarial, or leishmanicidal agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen radicals can lead to the formation of hydroquinone, a potential transformation pathway of 1,4-benzoquinone in atmospheric aqueous environments . Additionally, the reaction environment, such as the presence of dry nitrogen or argon, can influence the reactivity of this compound .
Biochemical Analysis
Biochemical Properties
2-Iodo-1,4-benzoquinone participates in various biochemical reactions due to its redox-active nature. It can undergo reduction to form hydroquinone derivatives, which are crucial in electron transport chains. This compound interacts with enzymes such as NAD(P)H:quinone oxidoreductase, which catalyzes the two-electron reduction of quinones to hydroquinones. Additionally, this compound can form covalent bonds with thiol groups in proteins, affecting their function and stability .
Cellular Effects
This compound influences several cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to the activation of signaling pathways such as the MAPK and NF-κB pathways. These pathways regulate gene expression related to inflammation, apoptosis, and cell survival. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through redox cycling and covalent modification of biomolecules. It can accept electrons from NAD(P)H, forming semiquinone radicals that react with molecular oxygen to produce ROS. These ROS can damage cellular components, including lipids, proteins, and DNA. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under ambient conditions but can degrade upon prolonged exposure to light and air. In vitro studies have shown that its effects on cellular function can persist for several hours, with long-term exposure leading to sustained oxidative stress and potential cell death .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can induce mild oxidative stress and activate protective cellular responses. At high doses, it can cause significant toxicity, including liver and kidney damage, due to excessive ROS production and oxidative damage to cellular components .
Metabolic Pathways
This compound is involved in metabolic pathways related to redox reactions. It can be reduced to hydroquinone derivatives by enzymes such as NAD(P)H:quinone oxidoreductase. These hydroquinones can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells, this compound can be transported and distributed through passive diffusion and active transport mechanisms. It can interact with cellular transporters and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s lipophilic nature allows it to cross cell membranes easily, affecting intracellular compartments .
Subcellular Localization
This compound can localize to various subcellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. Its activity and function can be influenced by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific organelles. The compound’s presence in the mitochondria can disrupt electron transport and induce mitochondrial dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-1,4-benzoquinone can be synthesized through the iodination of 1,4-benzoquinone. A common method involves the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to 2-Iodo-1,4-hydroquinone.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can replace the iodine atom under catalytic conditions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: 2-Iodo-1,4-hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
2-Iodo-1,4-benzoquinone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing quinone-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoquinone: The parent compound without the iodine substitution.
2-Bromo-1,4-benzoquinone: Similar structure with a bromine atom instead of iodine.
2-Chloro-1,4-benzoquinone: Similar structure with a chlorine atom instead of iodine
Uniqueness
2-Iodo-1,4-benzoquinone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher electronegativity of iodine influence the compound’s chemical behavior, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
2-iodocyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJVYLVTPMHYQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192702 | |
Record name | p-Benzoquinone, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3958-83-6 | |
Record name | p-Benzoquinone, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Benzoquinone, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-1,4-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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